molecular formula C10H12N2O4 B13498234 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13498234
M. Wt: 224.21 g/mol
InChI Key: KMHDORYDVZYZKH-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is an organic compound with a complex structure that includes both imidazo and pyridine rings. This compound is known for its strong acidity and electrophilicity, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxaldehyde with formic anhydride under basic conditions . This reaction typically requires careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects involves its strong acidity and electrophilicity. These properties enable it to participate in various chemical reactions, acting as a catalyst or reagent. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid apart is its unique combination of imidazo and pyridine rings, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

5-methoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c1-16-10(15)7-3-2-4-8-11-6(9(13)14)5-12(7)8/h5,7H,2-4H2,1H3,(H,13,14)

InChI Key

KMHDORYDVZYZKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2=NC(=CN12)C(=O)O

Origin of Product

United States

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